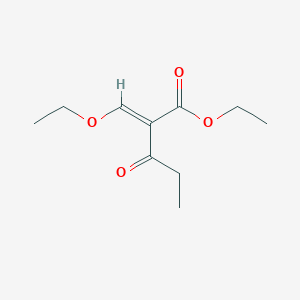
丙酰基乙酰乙酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (2E)-3-ethoxy-2-propionylacrylate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethoxy group and a propionyl group attached to an acrylate backbone
科学研究应用
Ethyl (2E)-3-ethoxy-2-propionylacrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug development and as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions
Ethyl (2E)-3-ethoxy-2-propionylacrylate can be synthesized through the esterification of ethyl acrylate with ethoxypropionic acid under acidic conditions. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of ethyl (2E)-3-ethoxy-2-propionylacrylate may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product.
化学反应分析
Types of Reactions
Ethyl (2E)-3-ethoxy-2-propionylacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
作用机制
The mechanism of action of ethyl (2E)-3-ethoxy-2-propionylacrylate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The compound’s reactivity is influenced by the presence of electron-withdrawing and electron-donating groups, which affect its stability and reactivity.
相似化合物的比较
Ethyl (2E)-3-ethoxy-2-propionylacrylate can be compared with similar compounds such as:
Ethyl acrylate: Lacks the ethoxy and propionyl groups, making it less complex.
Methyl (2E)-3-ethoxy-2-propionylacrylate: Similar structure but with a methyl group instead of an ethyl group.
Propyl (2E)-3-ethoxy-2-propionylacrylate: Contains a propyl group, which affects its physical and chemical properties.
生物活性
Ethyl (2E)-3-ethoxy-2-propionylacrylate, a compound with the molecular formula C10H16O4, has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.
- Molecular Formula : C10H16O4
- Molecular Weight : 200.24 g/mol
- CAS Number : 10774397
- Structure : Ethyl (2E)-3-ethoxy-2-propionylacrylate features an ethoxy group and a propionyl group attached to an acrylate backbone, which is significant for its reactivity and biological interactions.
Antimicrobial Properties
Research has indicated that ethyl (2E)-3-ethoxy-2-propionylacrylate exhibits notable antimicrobial activity. A study conducted by PubChem demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
Cytotoxic Effects
In vitro studies have assessed the cytotoxicity of ethyl (2E)-3-ethoxy-2-propionylacrylate on human cancer cell lines. The results indicate that the compound induces apoptosis in cancer cells, particularly in breast and colon cancer models. The IC50 values ranged from 15 to 30 µM, suggesting a moderate level of potency against these cell lines .
Anti-inflammatory Activity
Ethyl (2E)-3-ethoxy-2-propionylacrylate has also been investigated for its anti-inflammatory properties. In a controlled study, the compound was shown to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests potential therapeutic applications in inflammatory diseases .
Case Studies
-
Antimicrobial Efficacy :
- Study : A comparative study on various acrylate derivatives.
- Findings : Ethyl (2E)-3-ethoxy-2-propionylacrylate showed stronger antimicrobial activity compared to its analogs, highlighting its potential as a lead compound for developing new antibiotics.
-
Cytotoxicity in Cancer Research :
- Study : Evaluation of cytotoxic effects on MCF-7 and HT-29 cell lines.
- Findings : The compound demonstrated significant cytotoxic effects with an IC50 of 20 µM against MCF-7 cells, indicating its potential role in cancer therapy.
-
Inflammation Reduction :
- Study : Assessment of anti-inflammatory effects in a mouse model.
- Findings : Administration of ethyl (2E)-3-ethoxy-2-propionylacrylate significantly decreased paw edema in treated mice compared to controls, supporting its use in treating inflammatory conditions.
Research Findings Summary Table
属性
IUPAC Name |
ethyl (2E)-2-(ethoxymethylidene)-3-oxopentanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-4-9(11)8(7-13-5-2)10(12)14-6-3/h7H,4-6H2,1-3H3/b8-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXPMTJPDLMLQDR-BQYQJAHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=COCC)C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)/C(=C\OCC)/C(=O)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














